molecular formula C16H16FNO4S B13555402 2-[(3-Phenylpropyl)carbamoyl]phenylsulfurofluoridate

2-[(3-Phenylpropyl)carbamoyl]phenylsulfurofluoridate

Cat. No.: B13555402
M. Wt: 337.4 g/mol
InChI Key: QVWATTKTAUWTAX-UHFFFAOYSA-N
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Description

2-[(3-phenylpropyl)carbamoyl]phenyl sulfurofluoridate is a chemical compound with the molecular formula C16H16FNO4S It is known for its unique structure, which includes a phenylpropyl group, a carbamoyl group, and a sulfurofluoridate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-phenylpropyl)carbamoyl]phenyl sulfurofluoridate typically involves the reaction of 2-aminophenyl sulfurofluoridate with 3-phenylpropyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(3-phenylpropyl)carbamoyl]phenyl sulfurofluoridate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfurofluoridate group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of sulfonic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-[(3-phenylpropyl)carbamoyl]phenyl sulfurofluoridate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(3-phenylpropyl)carbamoyl]phenyl sulfurofluoridate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The sulfurofluoridate group may play a crucial role in the compound’s reactivity and binding affinity. Pathways involved in its mechanism of action include inhibition of enzymatic activity and disruption of cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3-phenylpropyl)carbamoyl]phenyl sulfonate
  • 2-[(3-phenylpropyl)carbamoyl]phenyl sulfate
  • 2-[(3-phenylpropyl)carbamoyl]phenyl sulfonamide

Uniqueness

2-[(3-phenylpropyl)carbamoyl]phenyl sulfurofluoridate is unique due to the presence of the sulfurofluoridate group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C16H16FNO4S

Molecular Weight

337.4 g/mol

IUPAC Name

1-fluorosulfonyloxy-2-(3-phenylpropylcarbamoyl)benzene

InChI

InChI=1S/C16H16FNO4S/c17-23(20,21)22-15-11-5-4-10-14(15)16(19)18-12-6-9-13-7-2-1-3-8-13/h1-5,7-8,10-11H,6,9,12H2,(H,18,19)

InChI Key

QVWATTKTAUWTAX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCNC(=O)C2=CC=CC=C2OS(=O)(=O)F

Origin of Product

United States

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